N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a heterocyclic compound that features a pyridine ring and a pyrimidine ring, both of which are known for their wide range of pharmacological activities. The presence of a trifluoromethyl group enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often facilitated by a palladium catalyst.
Glycine Addition: The final step involves the addition of glycine to the pyrimidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and biological activity.
Mechanism of Action
The mechanism of action of N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in lower stability and biological activity.
4-(Trifluoromethyl)pyrimidine: Does not have the pyridine ring, leading to different pharmacological properties.
N-(Pyridin-2-yl)glycine: Lacks the pyrimidine ring, affecting its overall activity and applications.
Uniqueness
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the presence of both the pyridine and pyrimidine rings, along with the trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and specificity in its interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H9F3N4O2 |
---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-[[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(7-3-1-2-4-16-7)18-11(19-9)17-6-10(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19) |
InChI Key |
JIIAYQWSZNGELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.